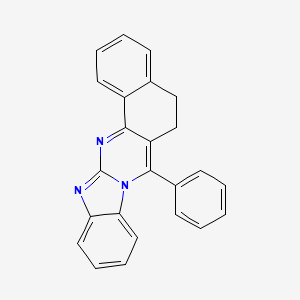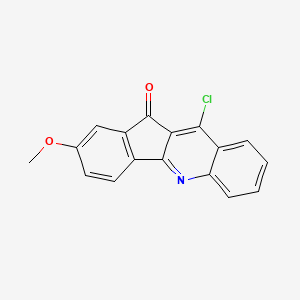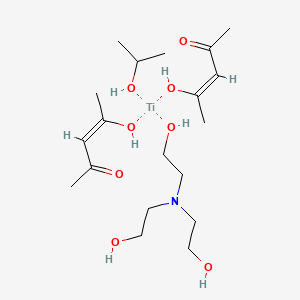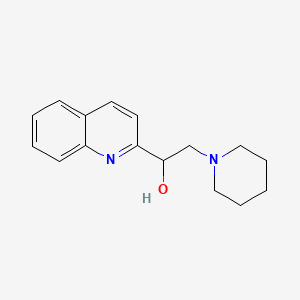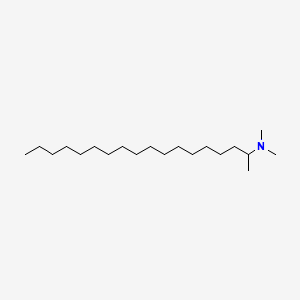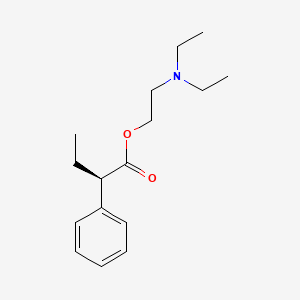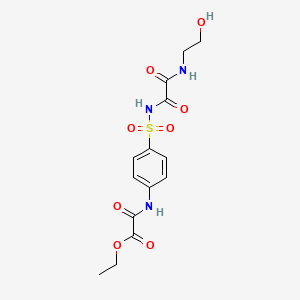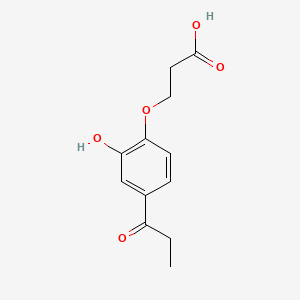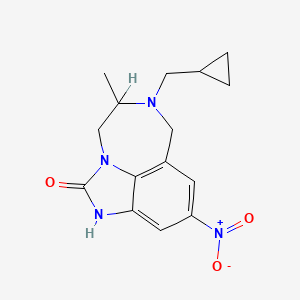
4-Hydroxy-3-methoxycathinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-methylcoumarin (4-Hmc) is a naturally occurring phenolic compound, a derivative of coumarin, found in a variety of plants, fungi, and bacteria . It is known for its anti-inflammatory and anti-tumor activities and is used as a flavoring agent, preservative, and antioxidant in the food industry .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-6-methylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions typically include heating the mixture under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-6-methylcoumarin often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted coumarins and hydroxylated derivatives, which have different biological activities and applications .
科学的研究の応用
4-Hydroxy-6-methylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other coumarin derivatives.
Biology: Its anti-inflammatory and anti-tumor properties make it a subject of study in biological research.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used as a flavoring agent, preservative, and antioxidant in the food industry.
作用機序
The mechanism of action of 4-Hydroxy-6-methylcoumarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and tumor growth. The compound can inhibit the activity of certain enzymes and proteins involved in these processes, leading to its anti-inflammatory and anti-tumor effects .
類似化合物との比較
4-Hydroxy-6-methylcoumarin can be compared with other similar compounds such as:
Coumarin: The parent compound, known for its fragrant properties.
4-Hydroxycoumarin: Another derivative with anticoagulant properties.
6-Methylcoumarin: A derivative with different biological activities.
The uniqueness of 4-Hydroxy-6-methylcoumarin lies in its specific combination of hydroxyl and methyl groups, which confer distinct biological activities and applications .
特性
CAS番号 |
1571081-21-4 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2-amino-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,11H2,1-2H3 |
InChIキー |
YZHCPPSQDLPQQC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


